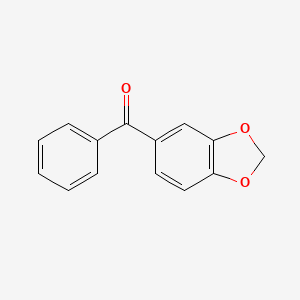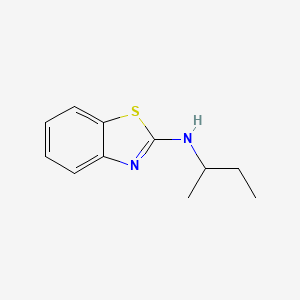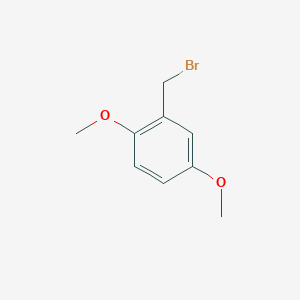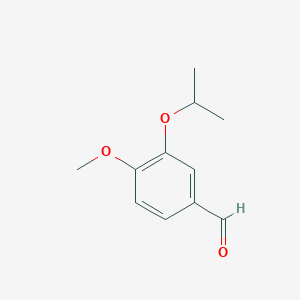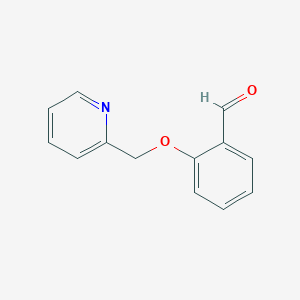
2-(吡啶-2-基甲氧基)苯甲醛
描述
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic precursors like 2-pyridinecarboxaldehyde. For instance, a derivative from 2-pyridinecarboxaldehyde exhibits E/Z isomerization induced by ultraviolet radiation, highlighting the configurational dynamics that can be relevant for synthesizing 2-(Pyridin-2-ylmethoxy)benzaldehyde (Gordillo et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(Pyridin-2-ylmethoxy)benzaldehyde has been characterized using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. These methods provide insights into bond angles, lengths, and the overall geometry of the molecule, which are crucial for understanding its chemical behavior (Gordillo et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of 2-(Pyridin-2-ylmethoxy)benzaldehyde derivatives often involves carbodesilylation reactions, where an "ylide mechanism" is proposed for the interaction with benzaldehyde, showcasing the compound's utility in synthesizing complex molecules (Effenberger et al., 1992).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, can significantly affect the compound's applications. For related compounds, molecular packing and intermolecular interactions in different polymorphic forms have been studied to understand their solid-state properties and how these influence their chemical and physical behavior (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties of 2-(Pyridin-2-ylmethoxy)benzaldehyde, such as reactivity towards nucleophiles and electrophiles, are central to its applications in organic synthesis. For example, studies on derivatives like pyridine-2-carbaldehyde oxime show how these compounds can form complex structures with organo-derivatives of Group III elements, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Pattison & Wade, 1968).
科学研究应用
化学反应机理:一项研究考察了苯甲醛与 2-(三甲基甲硅烷基 1)吡啶的脱碳硅机理,提出了该反应的“负离子机理” (Effenberger、Krebs 和 Willrett,1992)。另一项研究探索了 Pd(OAc)(2)/吡啶介导的苯甲醇氧化催化机理,揭示了一条涉及钯(II)和吡啶的四步途径 (Steinhoff、Guzei 和 Stahl,2004)。
配位聚合物和大环化合物:一项研究报告了由柔性双(2-吡啶基)配体和 AgCF(3)SO(3)反应形成的配位聚合物和大环化合物,突出了 2-吡啶基在这些反应中的作用 (Oh、Stern 和 Mirkin,2005)。
催化和氧化活性:研究重点关注羟基和配体链长对铜配位和氧化活性的影响,使用源自 2-吡啶甲醛的配体 (Jehdaramarn 等,2018)。
衍生物的合成:多项研究探索了源自 2-吡啶甲醛的化合物的合成,例如制备 2-(1-甲基-1,2,5,6-四氢吡啶-3-基)苯并恶唑硼烷配合物衍生物 (Jung、Park、Ryu 和 Cho,1999) 和合成吡啶基甲基 3,5-双(吡啶基甲氧基)苯甲酸酯 (王秀健,2009)。
光学性质和分子结构:已经表征了源自 2-吡啶甲醛的各种化合物的分子结构和光学性质,突出了它们在材料科学中的潜在应用 (Dhawa 等人,2020)。
绿色化学应用:一项研究调查了使用碱性碳作为苯甲醛与氰基乙酸乙酯缩合的催化剂,这是一种与制药应用相关的环保方法 (Perozo-Rondón 等人,2006)。
属性
IUPAC Name |
2-(pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJUMGCXIAKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354385 | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
54402-61-8 | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

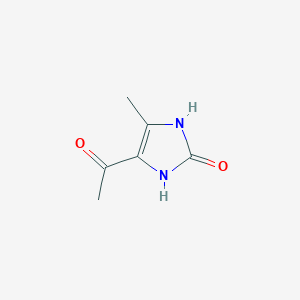



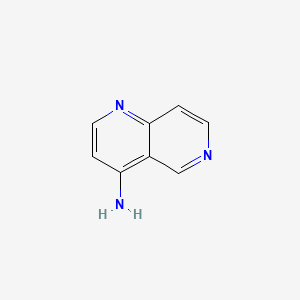
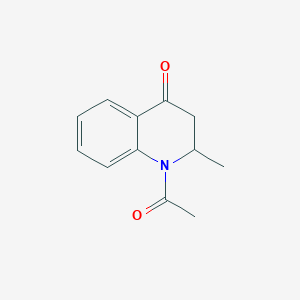
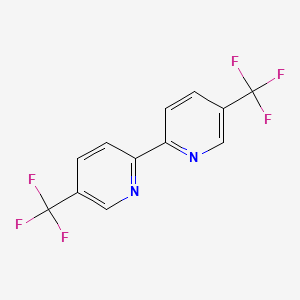
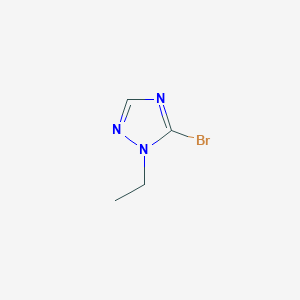
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

